molecular formula C12H15ClN2 B2777798 2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride CAS No. 1079-26-1

2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride

Cat. No. B2777798
CAS RN: 1079-26-1
M. Wt: 222.72
InChI Key: IQYBYMUXGYHPFW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2,3,4,9-tetrahydro-1H-carbazol-6-amine is 1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4,13H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The melting point of 2,3,4,9-tetrahydro-1H-carbazol-6-amine is 150-152°C . It is a powder at room temperature .

Scientific Research Applications

Asymmetric Synthesis and Potential Therapeutic Applications

An efficient asymmetric synthesis of a compound related to 2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride demonstrates its potential application in treating human papillomavirus infections. The synthesis employs asymmetric reductive amination, yielding a high degree of stereochemical control, which is crucial for the biological activity of pharmaceutical compounds (Boggs et al., 2007).

Innovative Chemical Transformations

Research has developed a rearomative diastereoselective etherification/amination reaction for 2,3,9,9a-tetrahydro-1H-carbazoles. This novel chemical transformation enables the introduction of alcohols or secondary amines into the carbazole core, enhancing the structural diversity and potential functionality of carbazole derivatives for various applications (Abualnaja et al., 2021).

Antitumor Activity

A study on the synthesis of heteroannulated carbazoles, including derivatives of 2,3,4,9-tetrahydro-1H-carbazol-6-amine, highlighted their potential in vitro antitumor activity. Specific compounds showed promising selective growth inhibition on certain cancer cell lines, indicating the therapeutic potential of these carbazole derivatives in cancer treatment (Murali et al., 2017).

Catalysis and Synthesis Optimization

Research on the use of mixtures of ligands in the iridium-catalyzed asymmetric reductive amination of carbazole derivatives has shown improved yields of biologically active compounds. This work demonstrates the importance of catalyst selection and ligand combination in optimizing the synthesis of complex molecules (Lyubimov et al., 2015).

Environmental Applications and Biodegradation

A study on the derivatization of bioactive carbazoles by a specific bacterium sheds light on the microbial transformation of carbazole compounds. This research contributes to understanding the environmental fate of carbazole derivatives and explores their potential biodegradation pathways (Waldau et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-carbazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12;/h5-7,14H,1-4,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYBYMUXGYHPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60910575
Record name 2,3,4,9-Tetrahydro-1H-carbazol-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride

CAS RN

1079-26-1
Record name 2,3,4,9-Tetrahydro-1H-carbazol-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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